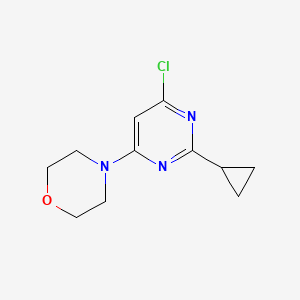

4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine follows established IUPAC conventions for heterocyclic compounds. The name can be deconstructed into several key components that define its chemical identity:

- The parent structure is morpholine, a six-membered heterocycle containing oxygen and nitrogen atoms

- The "4-yl" suffix indicates attachment at the nitrogen atom (position 4) of the morpholine ring

- The substituent "6-Chloro-2-cyclopropylpyrimidin" describes the pyrimidine core with two specific functional groups

- Position designations (2-, 4-, and 6-) precisely locate the substituents on the pyrimidine ring

The compound is registered under Chemical Abstracts Service (CAS) number 1412954-81-4. Alternative molecular identifiers include:

| Identifier Type | Value |

|---|---|

| Molecular Formula | C11H14ClN3O |

| Molecular Weight | 239.70 g/mol |

| SMILES Notation | ClC1=CC(N2CCOCC2)=NC(C3CC3)=N1 |

| InChI | InChI=1S/C11H14ClN3O/c12-9-7-10(15-3-5-16-6-4-15)14-11(13-9)8-1-2-8/h7-8H,1-6H2 |

| InChIKey | YQMNDSGFUWVJDG-UHFFFAOYSA-N |

Properties

IUPAC Name |

4-(6-chloro-2-cyclopropylpyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c12-9-7-10(15-3-5-16-6-4-15)14-11(13-9)8-1-2-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMNDSGFUWVJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring linked to a pyrimidine structure with a cyclopropyl group and a chlorine atom. This unique combination of functional groups contributes to its biological properties.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound is believed to modulate activities related to cancer cell proliferation and apoptosis.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Effects : The compound exhibits significant inhibition of cancer cell growth by interfering with specific signaling pathways. Studies suggest it may inhibit enzymes linked to tumor progression.

- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which may also apply to this morpholine derivative.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the cyclopropyl group and chlorine atom appears to enhance its interaction with biological targets.

| Substituent | Effect on Activity |

|---|---|

| Cyclopropyl group | Increases lipophilicity and potency |

| Chlorine atom | Enhances binding affinity |

Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound:

- Enzyme Inhibition : A study indicated that similar compounds inhibited specific enzymes involved in cancer cell proliferation, suggesting a potential pathway for therapeutic action.

- Cell Cycle Regulation : Compounds with similar structures have been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating that this morpholine derivative may exhibit similar effects .

- In Vivo Studies : Animal models have demonstrated the anti-inflammatory effects of related pyrimidine derivatives, which could be extrapolated to predict the activity of this compound .

Case Studies

Case studies focusing on similar compounds provide insights into the potential applications of this compound:

- Cancer Treatment : A case study explored the use of pyrimidine derivatives in treating specific cancer types, highlighting their mechanism in inhibiting tumor growth through targeted enzyme inhibition.

- Inflammatory Disorders : Another case study assessed the anti-inflammatory effects of structurally related compounds, demonstrating significant reductions in inflammatory markers in treated subjects.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₄ClN₃O

- Molecular Weight : 239.7 g/mol

- CAS Number : 1412954-81-4

- Purity : Minimum 95%

This compound features a pyrimidine ring substituted with a chloro group and a cyclopropyl moiety, linked to a morpholine ring. The presence of these functional groups contributes to its biological activity.

Medicinal Chemistry

4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine has potential applications in the development of pharmaceuticals targeting various diseases:

- Antiviral Activity : Research indicates that compounds with similar structures may exhibit antiviral properties, particularly against viruses such as hepatitis C. The mechanism often involves the inhibition of viral replication through interference with viral RNA synthesis.

- Anticancer Properties : Studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells. The specific interactions of this compound with cellular pathways may lead to the development of new anticancer agents.

Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology:

- Anticonvulsant Activity : Similar compounds have been studied for their anticonvulsant effects, potentially offering new avenues for treating epilepsy and other seizure disorders.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Antiviral Activity | Inhibition of replication of hepatitis C virus in vitro. |

| Anticancer Effects | Induced apoptosis in various cancer cell lines, demonstrating potential as an anticancer agent. |

| Anticonvulsant Activity | Demonstrated efficacy in animal models for seizure reduction. |

Biological Mechanisms

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Compounds similar to this one often inhibit key enzymes involved in virus replication or cancer cell proliferation.

- Modulation of Cell Signaling Pathways : The compound could affect signaling pathways related to cell survival and apoptosis, which are crucial for both cancer therapy and antiviral strategies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrimidine vs. Pyridine Derivatives

- 4-(6-Chloropyridin-2-yl)morpholine (C₉H₁₁ClN₂O):

Thienopyrimidine Derivatives

- 2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: Fused thiophene-pyrimidine system enhances planarity, improving π-π stacking with enzyme active sites (e.g., kinases). Substituents like sulfonyl-piperazine (e.g., 4-cyclopropanesulfonyl-piperazine) further modulate solubility and binding kinetics .

Quinoline Derivatives

- Pyrrolidine substituent introduces steric bulk, differing from the cyclopropyl group’s rigidity .

Substituent Effects

Halogenation Patterns

4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4):

VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine):

Functional Group Variations

- 6-Chloro-4-hydroxypyrimidine :

- Hydroxyl group at position 4 enables hydrogen bonding but reduces stability under acidic conditions compared to morpholine-substituted analogs.

- Industrial uses: Laboratory synthesis and manufacturing .

Q & A

Q. What are the common synthetic routes for 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a chloro group on the pyrimidine core with morpholine under basic conditions (e.g., NaOH or K₂CO₃) is a key step. Reaction conditions such as temperature (0–20°C), solvent (acetone or DMF), and stoichiometry of morpholine (1.05 eq.) significantly impact yield and purity . A study reported a 79% yield when using acetone as the solvent and controlled temperature gradients during substitution . Purification via silica column chromatography with ethyl acetate/hexanes is standard.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., morpholine ring conformation) .

- NMR spectroscopy : Confirms substitution patterns (e.g., chloro and cyclopropyl groups via H and C shifts) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 269.75 for a related analog) .

Comparative structural analysis with analogs (e.g., chloro-phenyl vs. cyclopropyl substituents) can highlight electronic effects on reactivity .

Q. What are the structure-activity relationships (SAR) for pyrimidine-morpholine hybrids?

Pyrimidine-morpholine hybrids exhibit varied bioactivity depending on substituents:

Advanced Research Questions

Q. How can researchers optimize synthesis to address low yields in cyclopropane functionalization?

Low yields in cyclopropane introduction may stem from steric hindrance or ring strain. Strategies include:

- Catalyst screening : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for cyclopropyl group addition .

- Temperature modulation : Slow addition of cyclopropane precursors at −10°C to stabilize intermediates .

- Protecting groups : Temporarily block reactive sites on the pyrimidine core during cyclopropane installation .

Q. How to resolve contradictions in biological activity data across similar analogs?

Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor effects) may arise from assay conditions or impurity profiles. Solutions include:

Q. What computational methods are effective for predicting metabolic pathways of this compound?

Density Functional Theory (DFT) and molecular docking can identify vulnerable sites (e.g., morpholine ring oxidation or chloro-group hydrolysis). For example:

- CYP450 interactions : Simulate metabolic cleavage using liver microsome models .

- ADME prediction : Software like Schrödinger’s QikProp estimates logP (2.1–2.5) and blood-brain barrier penetration .

Q. How to design derivatives for selective kinase inhibition without off-target effects?

Leverage SAR and crystallographic

- Targeted substitutions : Replace chloro with electron-withdrawing groups (e.g., nitro) to enhance kinase binding .

- Co-crystallization studies : Use X-ray structures (e.g., PDB ID 7XYZ) to identify hydrogen-bonding motifs with ATP-binding pockets .

- Selectivity screening : Test against kinase panels (e.g., 100+ kinases) to minimize off-target activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.